molecular formula C10H18N4 B13626543 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine

1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine

Katalognummer: B13626543
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: QVBOEGDVDOABKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a pyrrolidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method includes the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrazole derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.

    Pyrazole derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-methyl-1h-pyrazol-5-amine.

Uniqueness

1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a pyrrolidine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-(3-pyrrolidin-1-ylpropyl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-3-6-13-4-1-2-5-13/h8-9H,1-7,11H2

InChI-Schlüssel

QVBOEGDVDOABKY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCCN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.